molecular formula C29H32O15 B025736 Camellianin A CAS No. 109232-77-1

Camellianin A

Cat. No.: B025736
CAS No.: 109232-77-1
M. Wt: 620.6 g/mol
InChI Key: RHJULGLSOARXMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camellianin A, a flavonoid found in Adinandra nitida leaves, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. In addition, this compound has shown to have an anti-proliferative effect on human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly eliminated with a half-life of 92.6 ± 41.4 hours and a clearance rate of 3.19 ± 0.471 L/min/kg . It has a low oral bioavailability of 299% .

Result of Action

The action of this compound results in a significant increase in the G0/G1 cell population, indicating cell cycle arrest . It also induces apoptosis in Hep G2 and MCF-7 cancer cells . In vivo, this compound reduces hepatocyte apoptosis, as well as hepatic TNF-α, IL-6, IL-1β, and malondialdehyde (MDA) levels, in a mouse model of carbon tetrachloride-induced liver injury .

Biochemical Analysis

Biochemical Properties

Camellianin A interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the angiotensin-converting enzyme (ACE) by 30.16% when used at a concentration of 500 µg/ml .

Cellular Effects

This compound has significant effects on various types of cells. It inhibits the proliferation of human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines in a dose-dependent manner . It induces cell cycle arrest at the G1 phase and apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It affects the progress of the cell cycle and induces cells to enter into apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a dose-dependent inhibitory effect. Nearly 33.8% of MCF-7 and 8.7% of Hep G2 cells were inhibited by 200 µM this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camellianin A can be isolated from the leaves of Adinandra nitida using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry . The extraction process involves drying the leaves, followed by solvent extraction using methanol or ethanol. The crude extract is then purified through chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the artificial cultivation of Adinandra nitida in China suggests the potential for large-scale extraction and production of this compound for use in the health food and phytopharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions: Camellianin A undergoes various chemical reactions, including:

    Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.

    Reduction: The compound can participate in reduction reactions, particularly in biological systems where it acts as an antioxidant.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction can yield reduced flavonoid derivatives.

Comparison with Similar Compounds

Camellianin A is unique among flavonoids due to its specific bioactivities and molecular structure. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with different molecular targets and pathways.

    Kaempferol: A flavonoid with anticancer and cardiovascular protective effects, similar to this compound, but with distinct mechanisms of action.

    Luteolin: Known for its anti-inflammatory and anticancer activities, but with different molecular interactions and targets.

This compound stands out due to its potent α-glucosidase inhibitory activity and its significant presence in Adinandra nitida leaves, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJULGLSOARXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

109232-77-1
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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